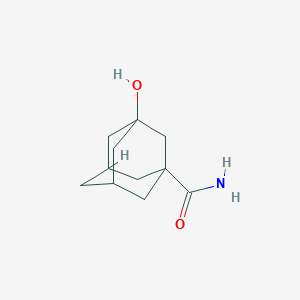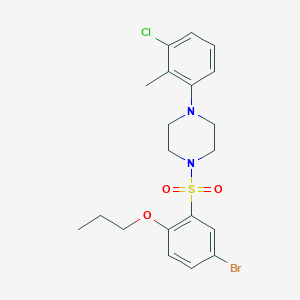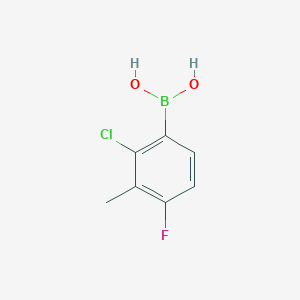
(2-氯-4-氟-3-甲基苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Chloro-4-fluoro-3-methylphenyl)boronic acid” is a type of organoborane compound. Organoborane compounds are widely used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . For example, Suzuki-Miyaura coupling is a common method used for the synthesis of boronic acids .Chemical Reactions Analysis
Boronic acids, including “(2-Chloro-4-fluoro-3-methylphenyl)boronic acid”, are often used in cross-coupling reactions such as the Suzuki-Miyaura coupling . They can also be involved in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions .科学研究应用
荧光猝灭研究:
- 硼酸衍生物,包括类似于(2-氯-4-氟-3-甲基苯基)硼酸的硼酸衍生物,已被研究其荧光猝灭性质。例如,5-氯-2-甲氧基苯基硼酸(5CMPBA)和4-氟-2-甲氧基苯基硼酸(4FMPBA)在醇环境中的荧光猝灭在 Stern-Volmer 图中显示出负偏差,表明基态中存在不同的构象异构体以及分子间和分子内氢键的形成 (Geethanjali 等人,2015)。
络合中的构效关系:
- 各种硼酸(包括(2-氯-4-氟-3-甲基苯基)硼酸的衍生物)与生物相关二醇的络合行为已经得到探索。这项研究提供了对控制与二醇结合亲和力的构效关系的见解,这对于传感、递送和材料化学中的应用至关重要 (Brooks、Deng 和 Sumerlin,2018)。
传感应用:
- 硼酸衍生物已被开发为各种离子和分子的传感器。例如,一项使用与硼酸化合物相关的吡啶硼烷对氟离子进行比色开启传感的研究,证明了这些化合物在开发灵敏和选择性传感器方面的潜力 (Wade 和 Gabbaï,2009)。
化学合成和晶体结构分析:
- 已经对类似于(2-氯-4-氟-3-甲基苯基)硼酸的化合物氨基-3-氟苯基硼酸的合成和晶体结构进行了研究。该化合物显示出构建葡萄糖传感材料的潜力 (Das 等人,2003)。
硼酸荧光团复合传感器:
- 新型硼酸荧光团复合物已被设计用于在水中选择性识别糖。这些研究证明了硼酸衍生物在开发具有动态响应行为的复杂传感器中的应用 (Tong 等人,2001)。
作用机制
Target of Action
The primary target of the compound (2-Chloro-4-fluoro-3-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The (2-Chloro-4-fluoro-3-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (in this case, (2-Chloro-4-fluoro-3-methylphenyl)boronic acid) transfers the organic group to the palladium catalyst . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The (2-Chloro-4-fluoro-3-methylphenyl)boronic acid is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a carbon-carbon bond-forming reaction, which is widely used in organic chemistry for the synthesis of a wide range of products . The downstream effects of this pathway include the formation of biaryl compounds, which are important in various fields such as pharmaceuticals and materials science .
Pharmacokinetics
It’s known that boronic acids and their esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of (2-Chloro-4-fluoro-3-methylphenyl)boronic acid.
Result of Action
The result of the action of (2-Chloro-4-fluoro-3-methylphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of complex organic compounds from simpler precursors .
Action Environment
The action of (2-Chloro-4-fluoro-3-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acids . Additionally, the presence of a palladium catalyst is crucial for the compound to exert its action in the Suzuki–Miyaura cross-coupling reaction .
安全和危害
未来方向
Borinic acids, a subclass of organoborane compounds, have been gaining attention in recent years due to their unique properties and reactivities. They have been used in cross-coupling reactions, as bioactive compounds, and for their propensity to coordinate alcohols, diols, amino alcohols, etc . This suggests that there could be potential future research directions for “(2-Chloro-4-fluoro-3-methylphenyl)boronic acid” and similar compounds.
属性
IUPAC Name |
(2-chloro-4-fluoro-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKBOVSTTMEOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-methyl 2-(6-acetamido-2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706900.png)
![2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2706905.png)
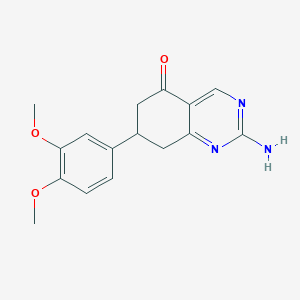
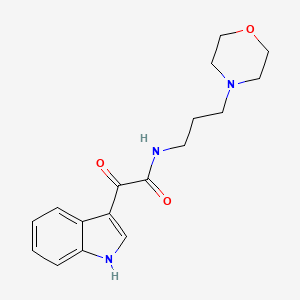
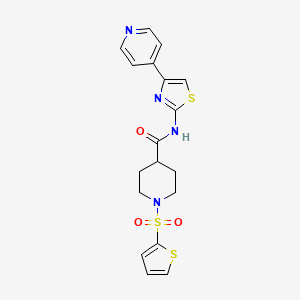
![methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B2706909.png)
![2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2706910.png)
![methyl 2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]acetate](/img/structure/B2706912.png)
![N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B2706914.png)
![3-[[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2706916.png)

